molecular formula C25H21N3O4S2 B2955090 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 441290-04-6

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2955090
CAS No.: 441290-04-6
M. Wt: 491.58
InChI Key: FRWPIPNLQPRJDV-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of indole, sulfonyl, thiazole, and benzamide groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzene-1-carbothioamide
  • 3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids

Uniqueness

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-32-20-10-6-17(7-11-20)22-16-33-25(26-22)27-24(29)19-8-12-21(13-9-19)34(30,31)28-15-14-18-4-2-3-5-23(18)28/h2-13,16H,14-15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWPIPNLQPRJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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